molecular formula C8H8O2 B11945226 7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one CAS No. 28000-13-7

7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one

Cat. No.: B11945226
CAS No.: 28000-13-7
M. Wt: 136.15 g/mol
InChI Key: GFUHHAFPAPLHDR-UHFFFAOYSA-N
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Description

Overview of Bridged Ethers in Organic Chemistry

Bridged ethers are a fascinating subclass of cyclic ethers where the oxygen atom is part of a bicyclic system, forming a bridge between two carbon atoms. wikipedia.org This structural motif is found in a variety of natural products and has significant implications for a molecule's reactivity and conformation. The general formula for an ether is R-O-R', where R and R' represent alkyl or aryl groups. wikipedia.orgbyjus.com Unlike their acyclic counterparts, the bridged structure of these ethers imparts a rigid conformation, which can influence their chemical and physical properties. The C-O-C bond angle in ethers is bent, and the oxygen atom is sp3-hybridized, similar to water and alcohols. wikipedia.orglibretexts.org This geometry, coupled with the electronegativity of the oxygen atom, results in a small dipole moment. byjus.comlibretexts.org The synthesis of bridged ethers can be challenging, often requiring specialized strategies to construct the bicyclic framework.

Structural Features and Nomenclature of the 7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one Skeleton

The compound this compound is a bicyclic ether with a ketone functional group. Its systematic name is derived from the bicyclo[4.2.1]nonane framework, which indicates a nine-membered bicyclic system with a two-carbon bridge, a one-carbon bridge, and a four-carbon bridge connecting the two bridgehead carbons. The "7-oxa" prefix specifies that the oxygen atom is at the 7-position of this bicyclic system, forming the ether bridge. The "-2,4-diene" suffix indicates the presence of two double bonds at positions 2 and 4, and the "-8-one" suffix points to a ketone group at the 8-position.

The molecular formula for this compound is C8H8O2. nih.gov The structure contains a unique and strained ring system that has attracted the attention of synthetic chemists.

Table 1: Properties of this compound

Property Value
Molecular Formula C8H8O2
Molecular Weight 136.15 g/mol
IUPAC Name This compound

Data sourced from PubChem CID 533530 nih.gov

Historical Context and Significance of the 9-Oxabicyclo[4.2.1]nona-2,4-diene Framework in Natural Products Chemistry

The closely related 9-oxabicyclo[4.2.1]nona-2,4-diene skeleton is a core structural motif in several biologically active natural products. acs.orgnih.gov These natural products, such as mycoepoxydiene (B1251682) and 1893A, have been isolated from various fungal sources and exhibit interesting biological activities, including cytotoxic and insecticidal properties. acs.orgnih.govclockss.org The discovery of these compounds has spurred significant research into the development of synthetic methods to access this unique oxygen-bridged cyclooctadiene core. acs.orgnih.govclockss.org

The total synthesis of these natural products has been a key area of investigation, with a focus on constructing the challenging 9-oxabicyclo[4.2.1]nona-2,4-diene framework. acs.orgnih.gov These synthetic efforts have not only provided access to these rare natural products for further biological evaluation but have also led to the development of novel synthetic methodologies. acs.orgnih.govclockss.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28000-13-7

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

7-oxabicyclo[4.2.1]nona-2,4-dien-8-one

InChI

InChI=1S/C8H8O2/c9-8-6-3-1-2-4-7(5-6)10-8/h1-4,6-7H,5H2

InChI Key

GFUHHAFPAPLHDR-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC=CC1OC2=O

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Approaches

Metathesis-Based Construction of the Bicyclic Skeleton

Olefin metathesis has become a powerful and versatile tool in organic synthesis, enabling the construction of complex molecular architectures that were previously difficult to access. nih.govresearchgate.net For the 7-oxabicyclo[4.2.1]nona-2,4-dien-8-one core and its derivatives, metathesis-based strategies, particularly those involving tandem or one-pot sequences, have proven to be exceptionally effective for constructing the challenging oxygen-bridged nine-membered ring system. thieme-connect.comnih.gov

A highly efficient and atom-economical approach to the 9-oxabicyclo[4.2.1]nona-2,4-diene framework involves a one-pot cascade reaction combining Ring-Opening Metathesis (ROM), Cross Metathesis (CM), and Ring-Closing Metathesis (RCM). nih.govresearchgate.net This sequential process allows for a significant increase in molecular complexity from relatively simple starting materials in a single synthetic operation.

The one-pot ROM/CM/RCM strategy has been successfully applied in the total syntheses of natural products containing the 9-oxabicyclo[4.2.1]nona-2,4-diene skeleton, such as (+)-mycoepoxydiene and (-)-1893A. acs.orgnih.govacs.org The process typically begins with the ring-opening of a strained 7-oxabicyclo[2.2.1]hept-2-ene derivative, which then undergoes a cross-metathesis reaction with a diene partner, like 1,3-butadiene. acs.orgclockss.org This generates a key triene intermediate, which, under the same or modified catalytic conditions, undergoes an intramolecular ring-closing metathesis to furnish the desired nine-membered oxygen-bridged cyclooctadiene core. thieme-connect.comnih.govclockss.org This elegant ring-expansion strategy provides a concise route to the bicyclic system. clockss.org

The success of these metathesis cascades relies heavily on the use of well-defined ruthenium-based catalysts, commonly known as Grubbs catalysts. organic-chemistry.orgutc.edu Both first-generation and second-generation Grubbs catalysts are employed, sometimes in a sequential manner, to optimize the reaction sequence. thieme-connect.comnih.gov

The first-generation Grubbs catalyst is often used to initiate the ROM/CM reaction at milder temperatures. nih.gov Subsequently, the more reactive and robust second-generation Grubbs catalyst is introduced to drive the final, more challenging RCM step to completion, which forms the nine-membered ring. thieme-connect.comnih.gov The enhanced stability and activity of the second-generation catalysts, which feature an N-heterocyclic carbene (NHC) ligand, make them particularly suitable for forming sterically demanding or strained ring systems. organic-chemistry.orgutc.edu

Table 1: Representative Catalysts and Conditions for ROM/CM/RCM Sequence
PrecursorCross PartnerCatalyst(s)SolventKey ConditionsProductYieldReference
Alkene 1551,3-Butadiene (156)Grubbs 1st Gen (ROM/CM), then Grubbs 2nd Gen (RCM)Benzene1. ROM/CM at 23 °C. 2. Excess diene removed. 3. RCM at reflux.Intermediate 15323% nih.gov
(1S,2S,3S,4R)-2-(t-butyldiphenylsilyloxy)methyl-3-methyl-7-oxabicyclo[2.2.1]hept-5-ene (4)1,3-ButadieneNot specifiedNot specifiedOne-pot ROM/CM/RCM sequence.(1R,6S,7S,8S)-7-hydroxymethyl-8-methyl-9-oxabicyclo[4.2.1]nona-2,4-diene (6)Moderate clockss.org

The design and synthesis of appropriate precursors are critical for the success of the metathesis-based construction of the this compound skeleton. The choice of starting material dictates the substitution pattern and stereochemistry of the final product.

Derivatives of 7-oxabicyclo[2.2.1]hept-2-ene, also known as 7-oxanorbornenes, are ideal precursors for this strategy. acs.orgnih.govbeilstein-journals.org The high ring strain associated with the double bond in these bicyclic systems provides a strong thermodynamic driving force for the initial ring-opening metathesis step. kiesslinglab.com These precursors are readily accessible, often through a Diels-Alder reaction between furan (B31954) and a suitable dienophile, which allows for the introduction of various substituents and stereocenters that can be carried through the synthesis. researchgate.netthieme-connect.com The predictable reactivity of these templates in metathesis reactions makes them valuable building blocks in synthetic planning. nih.govarkat-usa.org

To synthesize enantiomerically pure this compound derivatives, asymmetric approaches to the precursor synthesis are necessary. One effective strategy involves the desymmetrization of meso-compounds. For instance, the meso-anhydride formed from the Diels-Alder reaction of furan and maleic anhydride can be desymmetrized to yield enantioenriched material, which is then converted into a chiral 7-oxabicyclo[2.2.1]hept-2-ene derivative for the metathesis cascade. thieme-connect.comnih.gov Another powerful method is the enzymatic kinetic resolution of racemic precursors. Lipases, for example, can selectively hydrolyze one enantiomer of a racemic ester derivative of 7-oxabicyclo[2.2.1]hept-2-ene, allowing for the separation of the two enantiomers and providing access to chiral, non-racemic starting materials. kiesslinglab.com

Chemical Transformations and Reaction Mechanisms

Rearrangement Pathways of 7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one and Analogues

Oxidative Rearrangements (e.g., Furfuryl Alcohol to Pyranone)

A significant rearrangement pathway related to the synthesis of the this compound core involves the oxidative rearrangement of furfuryl alcohols. This transformation, known as the Achmatowicz reaction, converts a furan (B31954) ring into a dihydropyran ring, which is a key structural feature of the bicyclic system. The reaction typically proceeds by oxidation of a furfuryl alcohol to an intermediate that undergoes a ring expansion to form a pyranone derivative. nih.gov This method is particularly useful for accessing densely functionalized six-membered oxygen heterocycles from bio-derived furfuryl alcohols. nih.gov The total synthesis of (+)-mycoepoxydiene, a natural product containing the 9-oxabicyclo[4.2.1]nona-2,4-diene skeleton, utilizes an oxidative rearrangement of a furfuryl alcohol as a key step. acs.org

The hydrogenative ring-rearrangement of furfural (B47365) to cyclopentanone (B42830) is another relevant transformation, although it leads to a different carbocyclic system. This multi-step process involves hydrogenation of the carbonyl group, rearrangement of the furan ring, dehydration, and further hydrogenation. researchgate.netnih.gov The reaction is typically catalyzed by metal-acid bifunctional catalysts and is sensitive to reaction conditions such as hydrogen pressure and catalyst concentration. researchgate.net While not directly forming the this compound system, this rearrangement highlights the versatility of furan-based starting materials in synthesizing various cyclic architectures.

Electrocyclic Reactions and Sigmatropic Shifts (e.g.,ugent.beresearchgate.netSigmatropic Alkyl Group Shifts in Related Bicyclo[4.2.0]octa-2,4-diene Systems)

Electrocyclic reactions and sigmatropic shifts are fundamental pericyclic reactions that can play a role in the chemistry of this compound and its analogues. While specific studies on this compound itself are limited in this context, the behavior of related bicyclic systems provides valuable insights.

For instance, the thermal behavior of bicyclo[4.2.0]octa-2,4-dienes has been studied computationally and experimentally. ugent.beresearchgate.net These systems can undergo thermal equilibration through an electrocyclic pathway involving ring opening, a ring flip, and subsequent electrocyclization. researchgate.net Additionally, the possibility of ugent.beresearchgate.net sigmatropic alkyl group shifts has been explored. ugent.beresearchgate.net Computational studies suggest that a stepwise, biradical-mediated ugent.beresearchgate.net sigmatropic shift can have a comparable energy barrier to other rearrangement pathways, particularly with appropriate substitution. ugent.beresearchgate.net However, concerted ugent.beresearchgate.net shifts are generally higher in energy. researchgate.net Experimental evidence from deuterated analogues confirms a significant energy difference between electrocyclic and sigmatropic pathways. researchgate.net

The vinylcyclobutane-to-cyclohexene rearrangement, a type of nih.govugent.be-sigmatropic carbon migration, is another relevant reaction observed in bicyclo[4.2.0]oct-2-ene systems. mdpi.com This rearrangement is believed to proceed through a stepwise diradical mechanism. mdpi.com The study of such rearrangements in related carbo- and heterocyclic frameworks helps to predict the potential reactivity of the this compound skeleton under thermal or photochemical conditions.

Stereoselective Chemical Reactions

Vinylogous Aldol (B89426) Reactions for Side Chain Introduction

Vinylogous aldol reactions represent a powerful tool for the introduction of side chains onto the this compound skeleton. These reactions involve the deprotonation of a γ-position relative to a carbonyl group to form an extended enolate, which then reacts with an electrophile, such as an aldehyde. This methodology allows for the construction of complex carbon skeletons with control over stereochemistry. The synthesis of various natural products and complex molecules has utilized vinylogous aldol reactions to append side chains to cyclic systems. For instance, iron-catalyzed vinylogous aldol condensations have been employed in the synthesis of pyrido[4,3-d]pyrimidines. sci-hub.se

Functional Group Interconversions on the Bicyclic Skeleton

The this compound framework allows for a variety of functional group interconversions beyond the reactions already discussed. The diene moiety can undergo cycloaddition reactions, such as the Diels-Alder reaction, to construct more complex polycyclic systems. The double bonds can also be subjected to hydrogenation, epoxidation, or dihydroxylation to introduce new functional groups and stereocenters. The ketone can be converted to other functionalities, such as amines via reductive amination or alkenes via the Wittig reaction. Furthermore, the ether linkage could potentially be cleaved under specific conditions to afford functionalized cyclooctane (B165968) derivatives. These transformations highlight the versatility of this compound as a synthetic intermediate. For example, in the synthesis of (+)-mycoepoxydiene, after the construction of the 9-oxabicyclo[4.2.1]nona-2,4-diene core, further functional group manipulations are carried out to complete the synthesis. clockss.org

Halogenation and β-Elimination Sequences

Currently, there is limited specific information available in the scientific literature regarding the halogenation and subsequent β-elimination reactions directly on the this compound framework. However, related transformations on similar bicyclic systems have been documented. For instance, the addition of bromine to enol acetates of the 9-azabicyclo[4.2.1]nonane system, followed by the elimination of hydrogen bromide, has been used as a key step in the synthesis of anatoxin-a. le.ac.uk This suggests that such sequences could be feasible on the 7-oxabicyclo[4.2.1] scaffold, though specific studies are required to confirm this.

Epoxy-Ring Opening Reactions

The diene functionality of the bicyclo[4.2.1]nonane skeleton is susceptible to electrophilic attack, including epoxidation. Subsequent ring-opening of the resulting epoxide provides a powerful method for introducing functional groups with high regio- and stereoselectivity.

Research on bicyclo[4.2.1]nonatrienes has demonstrated that the system can be activated by epoxidation followed by an acid-catalyzed ring-opening. The in-situ trapping of the resulting carbocationic intermediate with nucleophiles such as water, alcohols, or benzoic acid leads to the formation of novel tricyclo[4.2.1.0(2,8)]non-3-enes. researchgate.net This sequence highlights how the flexible seven-membered ring can participate in complex rearrangements following the initial epoxide opening.

In a closely related 9-oxabicyclo[4.2.1]nona-2,4-diene system, which serves as the core for natural products like mycoepoxydiene (B1251682), the study of epoxy-ring opening has been crucial. During the total synthesis of natural products (+)-1893B, an intermediate containing an epoxypropyl side chain attached to the 9-oxabicyclo[4.2.1]nona-2,4-diene skeleton was subjected to various nucleophiles. While nucleophiles such as acetic acid dianion and dimethyl malonate anion were unsuccessful in opening the epoxide, the use of trimethylsilylacetylide proved effective, demonstrating that the choice of nucleophile is critical for achieving the desired transformation. snnu.edu.cn Gold-catalyzed intramolecular additions of alcohol moieties generated from the in-situ opening of epoxides have also emerged as a modern method for forming complex cyclic ethers. acs.org

Reactivity with Transition Metal Complexes

Reactions with Diironnonacarbonyl (B91944) and Associated Mechanistic Investigations

The reaction of this compound and its heteroatom-substituted analogues with iron carbonyl complexes, such as diironnonacarbonyl (Fe₂(CO)₉) and triiron dodecacarbonyl (Fe₃(CO)₁₂), has been a subject of mechanistic investigation. These reactions often lead to the formation of stable organometallic complexes where the iron moiety coordinates to the π-system of the diene.

Studies on the analogous 8-phenyl-9-aza-7-oxabicyclo[4.2.1]nona-2,4-diene have shown that it reacts with Fe₂(CO)₉ at 40–50°C. acs.org These reactions can result in products where the oxygen atom of the N-O bond is lost, leading to the formation of anilino alcohols. This suggests that the iron carbonyl can induce reductive cleavage of weak heteroatom bonds within the bicyclic framework.

Further insights come from the reaction of 7,8-dithiabicyclo[4.2.1]nona-2,4-diene 7-exo-oxide with Fe₃(CO)₁₂. This reaction yields a novel sulfenato-thiolato diiron hexacarbonyl complex. rsc.org The formation of this product indicates that the iron carbonyl inserts into the disulfide bond, leading to an organometallic complex with a unique structural and electronic configuration. The resulting complex can undergo further transformations, such as oxidation and ligand substitution.

The table below summarizes the observed reactivity of bicyclo[4.2.1]diene analogues with iron carbonyls.

ReactantIron CarbonylKey FindingsRef.
8-Phenyl-9-aza-7-oxabicyclo[4.2.1]nona-2,4-dieneFe₂(CO)₉Reaction leads to cleavage of the N-O bond and formation of anilino alcohols. acs.org
7,8-Dithiabicyclo[4.2.1]nona-2,4-diene 7-exo-oxideFe₃(CO)₁₂Forms a stable sulfenato-thiolato diiron hexacarbonyl complex. rsc.org

Formation and Reactivity of Bridgehead Enolates

The formation of an enolate at the bridgehead position (C1 or C6) adjacent to the carbonyl group (C8) in the this compound system is a challenging transformation. Such an enolate would feature a double bond at a bridgehead, which is a violation of Bredt's rule, leading to significant ring strain. These "anti-Bredt" enolates are highly reactive and difficult to generate and trap.

Despite the inherent instability, evidence for the formation of bridgehead enolates in the bicyclo[4.2.1]nonan-8-one system exists. Studies involving base-catalyzed hydrogen-deuterium exchange on bicyclo[4.2.1]nonan-8-one have shown significant deuterium (B1214612) incorporation at the α-protons, which proceeds through the formation of an intermediate bridgehead enolate. electronicsandbooks.com However, attempts to trap this intermediate enolate with electrophiles like methyl iodide or chlorotrimethylsilane (B32843) were unsuccessful, with the starting ketone being recovered, highlighting the enolate's kinetic instability and preference to revert to the ketone. electronicsandbooks.com

Research into the enantioselective generation of bridgehead enolates using chiral lithium amide bases has been conducted on various bicyclic ketones. gla.ac.uk In the bicyclo[4.2.1]nonan-9-one system, which is structurally analogous to the C8-ketone, deprotonation at the bridgehead position has been successfully achieved and the resulting enolate trapped as a silyl (B83357) enol ether. gla.ac.uk The success of these reactions is highly dependent on the base, temperature, and the specific geometry of the bicyclic system. For the bicyclo[4.2.1]nonan-8-one, the greater flexibility of the seven-membered ring compared to smaller bicyclic systems makes the formation of a bridgehead enolate more favorable than in a rigid bicyclo[2.2.1]heptane system, but trapping remains a significant synthetic hurdle. electronicsandbooks.com

The table below summarizes key experiments related to bridgehead enolates in the bicyclo[4.2.1]nonan-8-one system.

Ketone SystemConditionsObservationRef.
Bicyclo[4.2.1]nonan-8-oneNa/D₂O, Dioxan, 95 °C86.9% d₂-incorporation, confirming enolate formation. electronicsandbooks.com
Bicyclo[4.2.1]non-1-en-8-oneLithium dimethylcuprate, then MeI or TMSClOnly the product of cuprate (B13416276) addition was isolated; enolate was not trapped. electronicsandbooks.com

Derivatives, Analogues, and Structural Diversity

Natural Products Incorporating the 9-Oxabicyclo[4.2.1]nona-2,4-diene Skeleton

The 9-oxabicyclo[4.2.1]nona-2,4-diene core is present in several fungal metabolites, notable for their intriguing structures and potential biological properties. The synthesis and structural elucidation of these natural products have been significant areas of research.

Mycoepoxydiene (B1251682): Synthesis and Stereochemical Elucidation

Mycoepoxydiene is a fungal metabolite that possesses an oxygen-bridged cyclooctadiene skeleton. nih.gov The first total synthesis of (±)-mycoepoxydiene was a notable achievement, employing a ring-closing olefin metathesis (RCM) to construct the core 8-membered bicyclic framework. nih.gov This synthetic route also featured an oxidative rearrangement of a furfuryl alcohol and a stereoselective 1,2-reduction of a δ-keto-β,γ-unsaturated α-lactol intermediate. nih.gov It has been proposed that mycoepoxydiene may be a biosynthetic precursor to other natural products.

1893A and 1893B: Isolation and Synthetic Studies

Compounds 1893A and 1893B are natural products that also feature the 9-oxabicyclo[4.2.1]nona-2,4-diene framework. The total synthesis of (+)-1893B has been successfully completed, which also served to verify its stereochemistry. clockss.org A key step in this synthesis involved a one-pot ring-opening/cross/ring-closing metathesis strategy to form the core structure. clockss.org The synthesis of 1893B also demonstrated that it is a rearrangement product of mycoepoxydiene. clockss.org

Synthetic Analogues and Modified Oxabicyclic Systems

Inspired by the structures of natural products, chemists have developed various synthetic analogues and modified oxabicyclic systems. These studies aim to explore the chemical space around this scaffold and to develop novel compounds with potentially useful properties.

Studies Towards the Synthesis of the 7-Oxabicyclo[4.2.1]nonane-8,9-dione Core

Research has been directed towards the synthesis of the 7-oxabicyclo[4.2.1]nonane-8,9-dione core, a key structural component of the natural product perforatumone. elsevierpure.comkeio.ac.jp The construction of this unique bridged bicyclic skeleton has been achieved through key reactions such as a Dieckmann-type condensation, a Claisen rearrangement, and an intramolecular Michael reaction. elsevierpure.com These synthetic efforts are crucial for enabling further investigation into the properties and potential applications of compounds containing this core structure. researchgate.netdoi.org

Oxabicyclo[4.2.1]nona-2,4,7-triene Derivatives

Derivatives of 9-oxabicyclo[4.2.1]nona-2,4,7-triene represent another class of synthetic analogues. nist.gov The synthesis of functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes has been accomplished through cobalt(I)-catalyzed [6π + 2π] cycloaddition reactions. researchgate.net The structure of these carbocycles has been confirmed using modern spectral methods and X-ray diffraction. researchgate.net The study of these triene derivatives provides insights into the influence of unsaturation on the properties of the oxabicyclic system. semanticscholar.org

Oxabicyclononanediol Derivatives

The synthesis of oxabicyclononanediol derivatives has also been a focus of research. For instance, (1R,6S,7S,8S)-7-hydroxymethyl-8-methyl-9-oxabicyclo[4.2.1]nona-2,4-diene was synthesized via a ring-expansion strategy involving a ring-opening/cross metathesis followed by a ring-closing metathesis. clockss.org This diol serves as a key intermediate in the synthesis of other complex molecules, including the natural product (+)-1893B. clockss.org

Heteroanalogues (e.g., Azabicyclo[4.2.1]nona-2,4-diene Systems)

The substitution of the oxygen atom in the 7-oxabicyclo[4.2.1]nona-2,4-dien-8-one framework with other heteroatoms, such as nitrogen, gives rise to a class of compounds known as heteroanalogues. Among these, the azabicyclo[4.2.1]nona-2,4-diene systems are of significant interest due to their prevalence in biologically active molecules and their versatile synthetic applications.

A prominent method for the synthesis of these aza-analogues is the cobalt(I)-catalyzed [6π + 2π] cycloaddition reaction. acs.orgacs.orgnih.gov This reaction typically involves the use of an N-substituted azepine which reacts with various alkynes or allenes. For instance, N-carbocholesteroxyazepine has been successfully reacted with terminal 1,2-dienes and symmetric 1,3-diynes using a Co(acac)₂(dppe)/Zn/ZnI₂ catalytic system. acs.org This approach has yielded novel (E)-9-azabicyclo[4.2.1]nona-2,4-dienes and 9-azabicyclo[4.2.1]nona-2,4,7-trienes with high efficiency. acs.orgresearchgate.net

The synthesis of these nitrogen-containing bicyclic compounds is notable for its high yields, often ranging from 79% to 92% for diene systems and 77% to 90% for triene systems. acs.org The reaction conditions typically involve heating the reactants in a solvent like 1,2-dichloroethane (B1671644) (DCE) at 60°C for 20 hours. acs.orgacs.orgnih.gov These heteroanalogues are often synthesized with substituents, such as a cholesterol fragment, which can be of interest for their potential biological activities. acs.orgresearchgate.net

Another example of a heteroanalogue is 1-Aza-8-thiabicyclo[4.2.1]nona-2,4-diene 8,8-dioxide, which introduces both nitrogen and sulfur into the bicyclic framework. The synthesis of this doubly unsaturated bridgehead sultam has been developed, showcasing further structural diversity within this class of compounds.

The following table summarizes the synthesis of various substituted 9-azabicyclo[4.2.1]nona-2,4-dienes via cobalt-catalyzed cycloaddition:

Entry1,2-Diene ReactantSubstituent (R)ProductYield (%)
12aHex3a92
22bPh3b89
32cSiMe33c85
42d(CH2)3OH3d79
52e(CH2)4Br3e84

Table based on data from the cobalt-catalyzed [6π + 2π] cycloaddition of 1,2-dienes to N-carbocholesteroxyazepine. acs.org

Structure-Reactivity Relationships within Bridged Bicyclic Systems

The rigid framework of bridged bicyclic compounds like this compound and its analogues significantly influences their chemical reactivity. nih.gov The geometric constraints imposed by the bridges limit conformational flexibility, which in turn affects the stereochemistry and the outcome of chemical reactions. nih.gov

One of the fundamental principles governing the reactivity of these systems is Bredt's rule, which posits that a double bond cannot be placed at a bridgehead carbon due to the high strain that would result from the inability to achieve a planar geometry around the double bond. This rule is a key consideration in predicting the stability and reactivity of unsaturated bridged bicyclic compounds.

The nature of the heteroatom in the bridge also plays a crucial role in the molecule's reactivity. For example, in bridged lactams (nitrogen-containing analogues), the lone pair of electrons on the nitrogen atom may have limited conjugation with the adjacent carbonyl group due to geometric constraints. This lack of resonance alters the chemical properties compared to planar amides, leading to enhanced reactivity towards hydrolysis and nucleophilic attack at the carbonyl carbon.

The reactivity of the conjugated diene system within these bicyclic frameworks is a focal point of their chemistry. This extended π-system is often the site of various chemical transformations, including cycloaddition and electrophilic addition reactions. The stereoselectivity of these reactions is profoundly influenced by the rigid bicyclic structure, which can dictate the direction of approach of incoming reagents. For example, substituents can be positioned in either an exo (outside) or endo (inside) orientation relative to the bridge, leading to different stereoisomers with potentially different reactivities.

Research into the synthesis of bicyclo[4.2.1]nonane skeletons has shown that cycloaddition reactions are a powerful tool for their construction. nih.gov The efficiency and stereochemical outcome of these reactions are directly related to the structure of the starting materials and the catalyst used. For instance, in the cobalt-catalyzed synthesis of substituted (E)-bicyclo[4.2.1]nona-2,4-dienes, the reaction of 2-tropylcyclohexanone with terminal allenes produces a mixture of syn- and anti-stereoisomers, highlighting the influence of the substituent on the cyclohexanone (B45756) ring. acs.orgnih.gov

The following table presents data on the synthesis of substituted bicyclo[4.2.1]nona-2,4,7-trienes, illustrating the structure-reactivity relationship through the yields of different products based on the alkyne substituent.

EntryAlkyne ReactantSubstituent (R)ProductYield (%)
14an-Bu5a89
24bt-Bu5b81
34cPh5c85
44dCH₂OH5d70
54eCH₂OTBS5e83

Table based on data from the cobalt-catalyzed [6π + 2π] cycloaddition of alkynes to 2-tropylcyclohexanone. acs.org

This data indicates that the electronic and steric properties of the substituent on the alkyne influence the efficiency of the cycloaddition reaction, a key aspect of the structure-reactivity relationship in the formation of these bridged bicyclic systems.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering detailed insight into the chemical environment of individual protons and carbon atoms.

Similarly, the ¹³C NMR spectrum would provide key information on the carbon skeleton. unl.edu The carbonyl carbon (C8) would appear significantly downfield, while the olefinic carbons of the diene system would resonate in the typical vinyl region. The bridgehead carbons and the methylene (B1212753) bridge carbon would have characteristic upfield shifts. Analysis of DEPT (Distortionless Enhancement by Polarization Transfer) spectra would further differentiate between CH, CH₂, and CH₃ groups. unl.edu

Table 1: Predicted NMR Data for 7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H1/H6 (Bridgehead) ~4.5 - 5.0 ~80 - 85
H2/H5 (Olefinic) ~5.9 - 6.2 ~124 - 138
H3/H4 (Olefinic) ~5.9 - 6.2 ~124 - 138
H9 (Methylene) ~2.0 - 2.5 ~30 - 35

Note: These are predicted values based on analogous structures and general NMR principles.

For complex bicyclic systems, one-dimensional NMR is often insufficient for complete structural assignment. Advanced 2D NMR techniques are indispensable for determining stereochemistry and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of the carbon skeleton through its attached protons. For example, correlations would be expected between the adjacent vinyl protons and between the bridgehead protons and their neighbors. unl.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular framework. unl.edu

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise measurements of bond lengths, bond angles, and torsional angles. While a specific crystal structure for the parent this compound is not cited in the search results, this technique has been used to confirm the structure of related and more complex derivatives. acs.orgnottingham.ac.uk For a chiral derivative of this compound, X-ray analysis of a single crystal can unambiguously determine its absolute configuration. acs.org This method would definitively establish the three-dimensional arrangement of the atoms in the solid state, confirming the conformation of the seven- and five-membered rings within the bicyclic system.

High-Resolution Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its molecular formula.

Table 2: HRMS Data for this compound

Parameter Value Source
Molecular Formula C₈H₈O₂ nih.gov
Exact Mass 136.052429494 Da nih.gov

The fragmentation pattern observed in the mass spectrum provides further structural clues. Under electron ionization (EI), the molecular ion ([M]⁺•) of this compound would undergo characteristic fragmentation. A common fragmentation pathway for ketones is the loss of carbon monoxide (CO), which would result in a prominent [M-28]⁺• peak. Other fragments may arise from retro-Diels-Alder reactions or other rearrangements of the bicyclic system. aip.org

Circular Dichroism (CD) Spectroscopy for Chiral Oxabicyclic Compounds

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-handed circularly polarized light. libretexts.orgjascoinc.com This technique is exclusively used for chiral molecules. jascoinc.com While this compound itself is achiral, any chiral derivative would be CD-active.

The carbonyl group (n→π* transition) within the chiral bicyclic framework acts as a chromophore. The sign and intensity of the Cotton effect in the CD spectrum are highly sensitive to the stereochemical environment around the carbonyl group. rsc.org By comparing experimental CD spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration of chiral oxabicyclic ketones can be determined. acs.org This approach has been successfully applied to determine the absolute configuration of various complex natural products containing bridged ring systems. acs.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are standard methods for investigating the molecular properties of organic compounds.

Geometry Optimization and Conformational Landscapes

The geometry of 7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one has been computed and is available in public databases like PubChem. These calculations provide a three-dimensional model of the molecule's lowest energy conformation. nih.gov However, a detailed analysis of its conformational landscape, which would involve identifying all stable conformers and the energy barriers between them, does not appear to have been published. Such a study would be crucial for understanding the molecule's flexibility and how its shape influences its reactivity.

Computed Properties of this compound

Property Value Source
Molecular Formula C₈H₈O₂ PubChem nih.gov
Molecular Weight 136.15 g/mol PubChem nih.gov
Exact Mass 136.052429494 Da PubChem nih.gov
Topological Polar Surface Area 26.3 Ų PubChem nih.gov
CAS Number 28000-13-7 PubChem nih.gov

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure, including the distribution of electron density, the energies and shapes of molecular orbitals (such as the HOMO and LUMO), and the nature of the chemical bonds in this compound, has not been specifically reported. These studies are fundamental to predicting the molecule's reactivity, spectroscopic characteristics, and intermolecular interactions. While computational studies on related oxabicyclic systems exist, direct data for the title compound is absent.

Computational Elucidation of Reaction Mechanisms

The strained bicyclic framework and the presence of conjugated double bonds and a ketone functional group suggest that this compound could participate in various interesting rearrangements and cycloaddition reactions. Computational chemistry is a key tool for mapping the energetic pathways of such reactions.

Energetic Profiles and Reaction Pathways

Without transition state characterization, the energetic profiles and detailed reaction pathways for this compound remain computationally uncharted. Mapping these profiles is essential for determining reaction kinetics and thermodynamics, providing a complete picture of the reaction mechanism.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

While experimental ¹H NMR data has been reported in the context of the synthesis of related spirocyclic ethers, there is a lack of published research on the computational prediction of the NMR chemical shifts for this compound. guidechem.com Predicting NMR spectra using methods like GIAO (Gauge-Including Atomic Orbital) within a DFT framework is a common practice to aid in structure elucidation and to understand the relationship between a molecule's conformation and its spectral properties. nih.govscispace.com However, no such data tables or detailed analyses are available for this specific ketone.

Synthetic Utility and Future Research Directions

Utility of 7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one and its Derivatives as Synthetic Intermediates

The strategic importance of this oxabicyclic system lies in its dual capacity to serve as a foundational building block for intricate natural products and as a precursor to novel polycyclic structures.

The 9-oxabicyclo[4.2.1]nona-2,4-diene skeleton, a core feature of this compound derivatives, is present in a number of biologically active natural products. clockss.org The total synthesis of such compounds has been a significant area of research, showcasing the utility of this oxabicyclic intermediate.

A notable example is the total synthesis of (+)-mycoepoxydiene and (-)-1893A. acs.orgacs.org A key strategy in these syntheses involves a one-pot ring-opening/cross-metathesis (ROM/CM) followed by a ring-closing metathesis (RCM) reaction. This powerful sequence allows for the efficient construction of the 9-oxabicyclo[4.2.1]nona-2,4-diene framework from a more readily available 7-oxabicyclo[2.2.1]hept-2-ene derivative and 1,3-butadiene. acs.org This approach has also been successfully applied to the total synthesis of (+)-1893B, further demonstrating the versatility of this synthetic strategy. clockss.org The successful synthesis of these natural products not only provides access to these biologically important molecules but also establishes their absolute stereochemistry. acs.orgclockss.org

The synthesis of the 7-oxabicyclo[4.2.1]nonane-8,9-dione core, a key structural motif in the natural product perforatumone, has also been achieved. doi.orgelsevierpure.com This was accomplished through a synthetic sequence featuring a Dieckmann-type condensation, a Claisen rearrangement, and an intramolecular Michael reaction. elsevierpure.com

Beyond natural product synthesis, the this compound scaffold serves as a versatile precursor for the creation of novel and complex polycyclic systems. The inherent ring strain and strategically placed functional groups within the molecule allow for a variety of transformations that can lead to diverse and intricate molecular architectures.

For instance, cycloaddition reactions involving this scaffold can lead to the formation of new ring systems. The [6π + 2π] cycloaddition of tropone (B1200060) derivatives with allenes and alkynes, catalyzed by cobalt complexes, has been shown to produce bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes in high yields. researchgate.net This methodology provides a direct route to functionalized bicyclic systems that can be further elaborated.

Furthermore, the development of catalytic methods for the synthesis of bridged azabicyclic ring systems containing seven-membered carbocycles highlights the broader utility of cycloaddition strategies in constructing complex polycyclic frameworks. researchgate.net These approaches often involve the reaction of a seven-membered ring building block with a suitable reaction partner to generate the desired bridged system.

Advancements in Synthetic Methodologies for Oxabicyclic Ring Systems

The pursuit of more efficient and selective methods for the synthesis of oxabicyclic systems, including the this compound core, is an active area of research. A significant advancement in this area is the use of ring-rearrangement metathesis (RRM). researchgate.net This domino process, which combines ring-opening metathesis with ring-closing metathesis, provides a rapid and atom-economical route to complex cyclic and bicyclic structures. researchgate.net The application of RRM to 7-oxanorbornene derivatives has proven to be a powerful tool for the construction of the 9-oxabicyclo[4.2.1]nona-2,4-diene skeleton. researchgate.net

Another important area of development is the rhodium-catalyzed asymmetric ring-opening of oxabicyclic alkenes. acs.org By carefully selecting the halide ligand on the rhodium catalyst, the reactivity and enantioselectivity of these reactions can be dramatically improved, providing access to a wide range of enantioenriched cyclohexenol (B1201834) products. acs.org These products serve as valuable chiral building blocks for further synthetic transformations.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The unique structural features of this compound and its derivatives make them intriguing substrates for exploring novel reactivity patterns and developing new catalytic transformations. The presence of both a bridged ether and a conjugated diene system within a strained bicyclic framework offers multiple sites for chemical modification.

Recent research has focused on the catalytic cycloaddition reactions of allenes as a means to construct complex cyclic systems. mdpi.com While not directly involving this compound as a starting material, these studies provide a blueprint for potential future applications. For example, transition metal-catalyzed [6+2] cycloadditions of allenes with 1,3,5-cycloheptatrienes have been shown to produce bicyclo[4.2.1]nona-2,4-dienes. mdpi.com Adapting such methodologies to incorporate the oxabicyclic core could open up new avenues for the synthesis of novel oxygen-containing polycycles.

Furthermore, the development of strain-release transformations of related bicyclic systems offers a glimpse into potential future research directions. For instance, the rhodium-catalyzed enantioselective C-C activation and 1,4-rhodium shift of bicyclo[4.1.1] scaffolds has been used to generate enantioenriched bicyclo[4.2.1] systems. snnu.edu.cn Applying similar strain-release strategies to this compound could unlock new and efficient pathways to a variety of complex molecules.

Prospects for the Development of New Chemical Tools and Methodologies

The continued exploration of the chemistry of this compound and its derivatives holds significant promise for the development of new chemical tools and synthetic methodologies. The insights gained from studying the reactivity of this unique scaffold can inform the design of new catalysts and reagents for stereoselective synthesis.

The intramolecular Diels-Alder reaction, for example, has been utilized to create bridgehead alkenes, which are highly strained and reactive molecules. sci-hub.se The study of these anti-Bredt alkenes provides fundamental insights into chemical bonding and reactivity. The this compound system, with its potential to form related strained structures, can serve as a platform for further investigations in this area.

Moreover, the development of degradable and reprocessable thermosetting materials from siloxane epoxies points towards the potential for creating more sustainable materials. acs.org While not directly related to this compound, this research highlights a broader trend in chemistry towards the development of materials with improved lifecycle properties. Future research could explore the incorporation of the oxabicyclic motif into novel polymer backbones to create materials with unique thermal and mechanical properties.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves Diels-Alder reactions or photochemical cyclization, depending on precursor availability. Key steps include:

  • Reaction Optimization : Vary solvents (e.g., dichloromethane vs. THF), temperature, and catalysts (e.g., Lewis acids) to improve yield .
  • Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization.
  • Purity Validation : Employ HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR (integration of diagnostic peaks, e.g., carbonyl at ~170 ppm) .

Q. How does the compound’s stability vary under different experimental conditions (e.g., light, temperature)?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Heat samples to 40°C, 60°C, and 80°C for 24–72 hours; monitor degradation via TLC and GC-MS .
  • Photostability : Expose to UV light (λ = 254 nm) in quartz cells; track changes in UV-Vis absorbance spectra .
  • Hygroscopicity : Store in desiccators with varying humidity levels; measure mass changes gravimetrically .

Q. What are the key spectroscopic markers for distinguishing this compound from structurally similar bicyclic ketones?

  • Methodological Answer : Compare with reference

  • IR : Strong carbonyl stretch (~1740 cm⁻¹) and conjugated diene absorption (~1600 cm⁻¹) .
  • NMR : Look for unique splitting patterns in the bicyclic framework (e.g., bridgehead protons as doublets of doublets) .
  • MS : Molecular ion peak (m/z = 152.1) and fragmentation pathways (e.g., loss of CO) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA and institutional guidelines:

  • PPE : Use nitrile gloves, lab coats, and safety goggles; avoid skin/eye contact .
  • Ventilation : Work in a fume hood to mitigate inhalation risks .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in [4+2] cycloaddition reactions?

  • Methodological Answer :

  • Geometry Optimization : Use Gaussian or ORCA with B3LYP/6-31G(d) to model transition states and frontier molecular orbitals (HOMO-LUMO gaps) .
  • Solvent Effects : Apply PCM models to simulate reaction environments (e.g., toluene vs. DMF) .
  • Validation : Compare computed activation energies with experimental kinetic data (Arrhenius plots) .

Q. What strategies resolve contradictions in reported spectral data for derivatives of this compound?

  • Methodological Answer :

  • Data Reconciliation : Cross-validate using multiple techniques (e.g., X-ray crystallography for absolute configuration vs. NMR NOE experiments) .
  • Error Analysis : Quantify instrument-specific biases (e.g., magnetic field strength in NMR) .
  • Collaborative Verification : Share raw data via repositories like Zenodo for independent validation .

Q. How can enantioselective synthesis of this bicyclic ketone be achieved, and what chiral catalysts are most effective?

  • Methodological Answer :

  • Catalyst Screening : Test Jacobsen’s salen-Co(III) or Shi epoxidation catalysts for asymmetric induction .
  • Chiral HPLC : Use Daicel columns (OD-H or AD-H) to determine enantiomeric excess .
  • Kinetic Resolution : Monitor reaction progress via circular dichroism (CD) spectroscopy .

Q. What mechanistic insights explain unexpected byproducts during the compound’s functionalization (e.g., epoxidation)?

  • Methodological Answer :

  • Trapping Experiments : Introduce radical scavengers (e.g., TEMPO) to identify intermediates .
  • Isotopic Labeling : Use ¹⁸O-labeled reagents to track oxygen incorporation in byproducts .
  • Computational Mapping : Identify competing reaction pathways via potential energy surface (PES) scans .

Q. How can the compound’s biological activity be systematically evaluated against related bicyclic frameworks?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on the diene) .
  • In Silico Screening : Dock structures into target proteins (e.g., cyclooxygenase) using AutoDock Vina .
  • In Vitro Assays : Measure IC₅₀ values in enzyme inhibition studies (e.g., fluorescence-based assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.